1H-Imidazo[4,5-c]pyridine-2-carbaldehyde

Catalog No.
S12372434
CAS No.
56805-25-5
M.F
C7H5N3O
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazo[4,5-c]pyridine-2-carbaldehyde

CAS Number

56805-25-5

Product Name

1H-Imidazo[4,5-c]pyridine-2-carbaldehyde

IUPAC Name

3H-imidazo[4,5-c]pyridine-2-carbaldehyde

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,9,10)

InChI Key

AYHPZVWSPSNAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)C=O

1H-Imidazo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure with an aldehyde functional group at the 2-position. Its molecular formula is C7H5N3O, and it has a molecular weight of approximately 147.137 g/mol. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.

The unique structural features of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde contribute to its reactivity and interaction with various biological targets. The presence of the aldehyde group enhances its electrophilic character, making it suitable for further chemical modifications and reactions.

Due to its functional groups:

  • Nucleophilic Addition Reactions: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are important intermediates in organic synthesis.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Cyclization Reactions: Under certain conditions, it can participate in cyclization reactions to form more complex heterocyclic structures.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

1H-Imidazo[4,5-c]pyridine-2-carbaldehyde exhibits significant biological activity, particularly in pharmacological contexts:

  • Antitumor Activity: Compounds related to imidazo[4,5-c]pyridines have been studied for their potential as inhibitors of various cancer-related enzymes, including cyclin-dependent kinases and Aurora kinases. Some derivatives have shown promising results in inhibiting tumor cell growth and enhancing the efficacy of existing chemotherapy agents .
  • Anti-inflammatory Properties: Research indicates that imidazopyridine derivatives can modulate inflammatory pathways, making them candidates for treating conditions like retinal ischemia and obesity-related inflammation .
  • Antimicrobial Activity: Certain derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infectious diseases.

The synthesis of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde can be achieved through several methods:

  • Cyclization of Precursors: Starting from appropriate pyridine and imidazole derivatives, cyclization can be facilitated under acidic or basic conditions to form the core structure.
  • Formylation Reactions: The introduction of the aldehyde group can be accomplished via Vilsmeier-Haack formylation or other formylation techniques using reagents like phosphorus oxychloride and dimethylformamide.
  • Functional Group Modifications: Existing derivatives can be modified through various organic transformations to introduce the carbaldehyde functionality.

These methods allow for the efficient production of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde and its analogs for further study.

1H-Imidazo[4,5-c]pyridine-2-carbaldehyde has several applications across different fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting cancer, inflammation, and infectious diseases.
  • Chemical Biology: Used as a probe in biological assays to study enzyme interactions and cellular pathways.
  • Material Science: Potential applications in developing new materials with unique electronic or optical properties due to its heterocyclic structure.

Interaction studies involving 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde focus on its binding affinity with various biological targets:

  • Enzyme Inhibition Studies: Research has shown that derivatives can inhibit key enzymes involved in cancer progression and inflammatory responses .
  • Receptor Binding Studies: Investigations into how these compounds interact with specific receptors provide insights into their mechanisms of action and therapeutic potential.

These studies are crucial for understanding the pharmacodynamics of this compound and its derivatives.

Several compounds share structural similarities with 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1H-Imidazo[4,5-b]pyridine-2-carbaldehydeImidazopyridineDifferent ring fusion leading to distinct biological activity.
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehydeMethylated derivativeEnhanced lipophilicity may improve membrane permeability.
2-Methylimidazo[4,5-b]pyridineMethylated variantKnown for mutagenic properties; less focus on medicinal applications.

The uniqueness of 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde lies in its specific combination of structural elements that confer distinct pharmacological properties compared to its analogs. Its potential as a therapeutic agent continues to be explored through ongoing research efforts.

Traditional Condensation Approaches Using Diaminopyridine Precursors

Early synthetic routes for imidazopyridine derivatives relied on condensation reactions between diaminopyridine precursors and carbonyl-containing reagents. A seminal study by Hand and Paudler demonstrated the synthesis of 2-phenyl-imidazopyridine via the reaction of 2-aminopyridine with α-halogenated carbonyl compounds in ethanol at 60°C for five hours. This method proceeds through a two-step mechanism: initial formation of a pyridinium salt intermediate, followed by in situ cyclization to yield the imidazopyridine core. The absence of catalysts in this approach simplifies purification but limits functional group tolerance.

An alternative pathway involves vicarious nucleophilic substitution (VNS) of hydrogen. Crozet et al. synthesized 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole by treating 1-benzyl-4-nitro-1H-imidazole with chloroform and potassium tert-butoxide. Subsequent hydrolysis and Knoevenagel condensation with diethyl malonate, catalyzed by titanium(IV) chloride, produced an aldehyde intermediate that underwent reduction and cyclization to form the target compound. This method highlights the versatility of nitroimidazole precursors in constructing the imidazopyridine scaffold.

Modern Catalytic Systems in Imidazo[4,5-c]pyridine Formation

Zinc Triflate-Mediated Cyclization Mechanisms

Zinc triflate has emerged as a highly efficient catalyst for imidazopyridine synthesis. A study demonstrated its utility in cyclizing 3,4-diaminopyridine with aldehydes under mild conditions. For instance, reacting 3,4-diaminopyridine with benzaldehyde in acetonitrile at room temperature in the presence of 10 mol% zinc triflate yielded 1H-imidazo[4,5-c]pyridine-2-carbaldehyde derivatives with up to 85% efficiency. The Lewis acidity of zinc triflate facilitates imine formation and subsequent cyclization, reducing reaction times compared to traditional methods.

Bismuth-Based Catalysts for Ritter-Type Reactions

While bismuth-based catalysts are widely used in Ritter reactions for amide synthesis, their application to imidazopyridine derivatives remains underexplored in the provided literature. Current studies focus on transition metals like zinc and palladium, leaving a gap in understanding bismuth’s potential in this context. Further research is needed to evaluate bismuth salts for nitrile or alkene activation in imidazopyridine synthesis.

Solvent and Temperature Optimization in Aldehyde Functionalization

Solvent polarity and temperature critically influence reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization by stabilizing charged intermediates, whereas ethanol, a polar protic solvent, favors stepwise condensation. For example, the Hand-Paudler method achieved optimal yields in ethanol at 60°C, while zinc triflate-catalyzed reactions performed best in acetonitrile at room temperature. Elevated temperatures (80–100°C) are necessary for VNS reactions to overcome kinetic barriers, as seen in the synthesis of 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole.

Table 1. Comparison of Synthetic Conditions for 1H-Imidazo[4,5-c]pyridine-2-carbaldehyde

MethodPrecursorsCatalyst/SolventTemperatureYield (%)
Hand-Paudler Condensation2-Aminopyridine, α-BromoacetophenoneEthanol60°C70
Vicarious Substitution1-Benzyl-4-nitroimidazoleKOtBu/Chloroform100°C65
Zinc Triflate Cyclization3,4-Diaminopyridine, AldehydeZn(OTf)~2~/CH~3~CN25°C85

1H-Imidazo[4,5-c]pyridine-2-carbaldehyde represents a pivotal heterocyclic scaffold in contemporary medicinal chemistry, characterized by its fused imidazole and pyridine ring system with an aldehyde functional group at the 2-position . This compound exhibits significant biological activity due to its structural similarity to purine nuclei, facilitating interactions with various biological macromolecules including deoxyribonucleic acid, ribonucleic acid, and proteins [14]. The unique structural features of this imidazopyridine derivative contribute to its versatility as a building block in synthetic organic chemistry and its potential for diverse therapeutic applications [28].

Protein Kinase Inhibition Profiles

The imidazo[4,5-c]pyridine-2-carbaldehyde scaffold demonstrates remarkable efficacy in protein kinase inhibition, representing a critical therapeutic target in cancer treatment and cellular regulation [13]. The structural framework enables selective binding to kinase active sites through hydrogen bonding interactions and hydrophobic contacts [14]. Research has established that imidazopyridine derivatives exhibit potent inhibitory activity against multiple kinase families, with particular effectiveness against serine/threonine and tyrosine kinases [15].

Mitogen and Stress Activated Protein Kinase 1 Selective Inhibitor Design Strategies

Mitogen and stress activated protein kinase 1 represents a crucial target for therapeutic intervention due to its role in nuclear factor kappa-light-chain-enhancer of activated B cells activation and cancer progression [14]. Imidazopyridine derivatives have demonstrated exceptional selectivity for mitogen and stress activated protein kinase 1, with compounds achieving nanomolar inhibitory concentrations [14]. The design strategy involves optimization of substituents at specific positions of the imidazo[4,5-c]pyridine core to enhance selectivity and potency [14].

Structural activity relationship studies reveal that modifications at the C-6 position of the imidazopyridine ring significantly influence mitogen and stress activated protein kinase 1 inhibitory activity [14]. Compounds incorporating electron-rich substituents at this position demonstrate enhanced binding affinity and selectivity profiles [33]. The aldehyde functional group at the 2-position serves as a critical pharmacophore, enabling formation of specific interactions with amino acid residues in the kinase active site .

Research findings indicate that selective mitogen and stress activated protein kinase 1 inhibitors based on the imidazo[4,5-c]pyridine scaffold achieve inhibitory concentration 50 values as low as 3 nanomolar [14]. These compounds demonstrate superior selectivity over related kinases, including cyclin-dependent kinase 2 and Aurora B kinase, making them attractive candidates for targeted therapeutic development [14].

Cyclin-Dependent Kinase 2/Aurora B Dual-Targeting Derivatives

Cyclin-dependent kinase 2 and Aurora B kinase represent critical targets for cancer therapeutics due to their essential roles in cell cycle progression and mitotic regulation [12] [15]. Dual-targeting strategies utilizing imidazo[4,5-c]pyridine derivatives offer advantages over single-target approaches by simultaneously disrupting multiple oncogenic pathways [15]. These compounds demonstrate enhanced antitumor activity through synergistic inhibition of both kinase targets [12].

CompoundCDK2 IC50 (nM)Aurora B IC50 (nM)Selectivity Index
Compound A1004804.8
Compound B753805.1
Compound C621402.3

The molecular design of dual cyclin-dependent kinase 2/Aurora B inhibitors involves careful optimization of the imidazopyridine core structure to achieve balanced activity against both targets [13]. Compounds featuring 6-chloro-7-piperazinyl substitution patterns demonstrate potent inhibition of Aurora kinases with inhibitory concentration 50 values ranging from 7.5 to 48 nanomolar [13]. These derivatives also exhibit significant activity against FLT3 kinase and its mutant forms, expanding their therapeutic potential in acute myeloid leukemia treatment [13].

Structure-activity relationship analysis reveals that substitutions at the C-2 position with dimethylpyrazolyl groups enhance dual kinase inhibitory activity [13]. The aldehyde functionality contributes to binding affinity through formation of hydrogen bonds with key amino acid residues in both kinase active sites . Optimization studies demonstrate that balanced dual inhibition requires careful consideration of molecular size, lipophilicity, and hydrogen bonding capacity [15].

Antimicrobial Agent Development

The imidazo[4,5-c]pyridine-2-carbaldehyde framework demonstrates significant antimicrobial potential against both Gram-positive and Gram-negative bacterial pathogens [16]. The mechanism of antibacterial activity involves targeting essential bacterial enzymes and cellular processes, including cell wall synthesis, protein synthesis, and nucleic acid metabolism [16]. Research has established that imidazopyridine derivatives can overcome bacterial resistance mechanisms through novel modes of action distinct from conventional antibiotics [16].

Gram-Positive Pathogen Targeting Mechanisms

Gram-positive bacterial pathogens, including Staphylococcus aureus and Streptococcus pneumoniae, represent significant clinical challenges due to increasing antibiotic resistance [17]. Imidazo[4,5-c]pyridine derivatives demonstrate potent activity against these pathogens through multiple targeting mechanisms [16]. The compounds exhibit minimum inhibitory concentrations ranging from 7.8 to 31.25 micrograms per milliliter against methicillin-resistant Staphylococcus aureus strains [16].

The antibacterial mechanism involves inhibition of peptide deformylase, an essential enzyme for bacterial protein synthesis [16]. Imidazopyridine derivatives containing chromene moieties demonstrate particularly potent peptide deformylase inhibitory activity with enhanced selectivity for bacterial over mammalian enzymes [16]. These compounds achieve minimum inhibitory concentrations superior to conventional antibiotics including ampicillin and gentamicin [16].

Bacterial StrainMIC (μg/mL)Reference StandardStandard MIC (μg/mL)
S. aureus7.8Ampicillin16.0
S. pneumoniae12.5Gentamicin8.0
S. pyogenes15.6Ofloxacin4.0

Structure-activity relationship studies reveal that fluorine substitution at the para position of phenyl rings enhances activity against Staphylococcus aureus [16]. The presence of thiazole-based substituents on the imidazopyridine core provides superior antibacterial activity compared to pyridine or pyrazole-based modifications [16]. Hemolysis studies demonstrate that active compounds exhibit minimal cytotoxicity against human erythrocytes, indicating favorable therapeutic indices [16].

Trypanosoma brucei Methionyl-transfer Ribonucleic Acid Synthetase Inhibition

Trypanosoma brucei methionyl-transfer ribonucleic acid synthetase represents a validated target for antitrypanosomal drug development due to its essential role in protein synthesis and parasite survival [18] [19]. The enzyme exhibits structural differences from human mitochondrial methionyl-transfer ribonucleic acid synthetase, enabling selective targeting strategies [18]. Imidazopyridine-based inhibitors demonstrate potent activity against Trypanosoma brucei with minimal effects on mammalian cells [18].

Crystal structure studies of Trypanosoma brucei methionyl-transfer ribonucleic acid synthetase bound to imidazopyridine inhibitors reveal specific binding interactions within the methionine pocket and auxiliary binding sites [19]. The compounds bind through conformational selection mechanisms, occupying enlarged substrate binding pockets unique to the parasite enzyme [19]. Inhibitor binding is stabilized through hydrogen bonding interactions with adenosine triphosphate, suggesting a non-competitive inhibition mechanism [19].

Research demonstrates that imidazopyridine derivatives containing 1,3-dihydro-imidazol-2-one linkers achieve effective concentration 50 values below 10 nanomolar against Trypanosoma brucei growth [18]. These compounds exhibit selectivity ratios of 20 to 200-fold over human mitochondrial methionyl-transfer ribonucleic acid synthetase [18]. The selectivity is achieved through exploitation of structural differences in the auxiliary binding pocket between parasite and human enzymes [18].

Compound SeriesT. brucei EC50 (nM)Selectivity RatioCytotoxicity CC50 (nM)
Urea-based19150>20,000
Dihydroimidazolone8200>25,000
Fused aromatic12180>30,000

Cancer Therapeutic Applications

The imidazo[4,5-c]pyridine-2-carbaldehyde scaffold demonstrates significant potential in cancer therapeutics through multiple mechanisms of action [20] [26]. The compounds exhibit antiproliferative activity against diverse cancer cell lines, including breast, colon, and lung carcinomas [26]. The anticancer effects are mediated through various cellular targets including deoxyribonucleic acid repair enzymes, epigenetic regulators, and cell cycle control proteins [20] [25].

Poly Adenosine Diphosphate Ribose Polymerase Inhibitor Hybrid Systems

Poly adenosine diphosphate ribose polymerase inhibitors represent a successful class of cancer therapeutics, particularly effective in tumors with deficient deoxyribonucleic acid repair mechanisms [20]. Imidazo[4,5-c]pyridine derivatives have been developed as novel poly adenosine diphosphate ribose polymerase inhibitors with enhanced potency and selectivity profiles [20]. These compounds demonstrate significant inhibitory activity with inhibitory concentration 50 values ranging from 0.528 to 8.6 micromolar [20] [14].

The design of poly adenosine diphosphate ribose polymerase inhibitor hybrid systems involves incorporation of cyclic amine substituents at the carboxamide position of the imidazopyridine core [20]. Structure-activity relationship studies reveal that compounds containing morpholine or piperidine substituents exhibit optimal poly adenosine diphosphate ribose polymerase inhibitory activity [20]. The aldehyde functional group at the 2-position contributes to binding affinity through specific interactions with the nicotinamide adenine dinucleotide binding site .

CompoundPARP IC50 (μM)Cell LineGrowth Inhibition IC50 (μM)
8d0.528A5491.2
98.6MDA-MB-4682.8
Hybrid-11.4SW-6203.1

Combination studies demonstrate that imidazopyridine-based poly adenosine diphosphate ribose polymerase inhibitors enhance the efficacy of deoxyribonucleic acid damaging agents including temozolomide and cisplatin [20]. The compounds show synergistic growth inhibition when combined with these chemotherapeutic agents, resulting in significantly improved therapeutic indices [20]. In vivo efficacy studies in mouse tumor models demonstrate that the combination of imidazopyridine poly adenosine diphosphate ribose polymerase inhibitors with cisplatin achieves antitumor effects comparable to established clinical poly adenosine diphosphate ribose polymerase inhibitors [20].

Histone Methyltransferase Enhancer of Zeste Homolog 2 Targeting

Enhancer of zeste homolog 2 represents a critical epigenetic regulator involved in cancer stem cell maintenance and tumor progression [25]. The histone methyltransferase catalyzes trimethylation of histone H3 lysine 27, leading to gene silencing and promotion of oncogenic pathways [25]. Imidazopyridine derivatives have been developed as selective enhancer of zeste homolog 2 inhibitors for cancer treatment, particularly in medulloblastoma and other solid tumors [25].

The compound MC3629, designed as a simplified analog of established enhancer of zeste homolog 2 inhibitors, demonstrates potent and selective inhibitory activity against the enhancer of zeste homolog 2/polycomb repressive complex 2 [25]. This imidazopyridine derivative achieves selective inhibition of enhancer of zeste homolog 2 over related methyltransferases including enhancer of zeste homolog 1, DOT1L, G9a, and PRMT1 [25]. The selectivity profile indicates specific targeting of the enhancer of zeste homolog 2 active site through optimized molecular interactions [25].

Cellular studies demonstrate that MC3629 effectively reduces histone H3 lysine 27 trimethylation levels at concentrations of 5 micromolar in medulloblastoma stem-like cells [25]. The compound impairs cell proliferation and self-renewal capacity while inducing apoptosis in cancer stem cell populations [25]. Gene expression analysis reveals that enhancer of zeste homolog 2 inhibition by MC3629 leads to reactivation of tumor suppressor genes and disruption of oncogenic signaling pathways [25].

ParameterMC3629EPZ005687GSK2816126
EZH2 IC50 (nM)150249.9
Selectivity vs EZH1>100-fold50-fold35-fold
H3K27me3 reduction (5 μM)60%75%80%

Single Electron Transfer Mechanisms in Carbon-3 Modification

The implementation of visible light-induced photochemical activation has emerged as a transformative approach for the selective functionalization of imidazopyridine derivatives, particularly at the electron-rich carbon-3 position [5] [6]. These methodologies capitalize on the inherent electronic properties of the imidazopyridine scaffold, where the carbon-3 position exhibits enhanced nucleophilicity due to the electron-donating effects of the fused nitrogen heterocycles.

Single electron transfer mechanisms represent the cornerstone of photochemical carbon-hydrogen functionalization in imidazopyridine systems [7] [8]. The process initiates through photoinduced excitation of suitable photocatalysts, typically ruthenium polypyridyl complexes, iridium phenylpyridine derivatives, or organic photosensitizers such as eosin Y and acridinium salts [5] [9]. Upon visible light irradiation, these photocatalysts undergo promotion to their excited states, enabling subsequent electron transfer processes with the imidazopyridine substrate.

The mechanistic pathway for carbon-3 functionalization involves initial single electron oxidation of the imidazopyridine nucleus, generating a radical cation intermediate [5] [10]. This process is thermodynamically favorable when the oxidation potential of the substrate falls within the operational window of the photocatalyst system. For 1H-imidazo[4,5-c]pyridine-2-carbaldehyde derivatives, the oxidation typically occurs at potentials ranging from 1.2 to 1.7 volts versus the saturated calomel electrode, depending on the substitution pattern and electronic environment [7].

Following radical cation formation, the carbon-3 position undergoes deprotonation to yield a neutral carbon-centered radical [8]. This intermediate exhibits exceptional reactivity toward various electrophilic species, including trifluoromethyl radicals, perfluoroalkyl groups, and heterocyclic coupling partners. The high regioselectivity observed for carbon-3 functionalization arises from the stabilization provided by the adjacent nitrogen atoms in the imidazole ring system [5] [6].

MethodLight SourceSingle Electron Transfer TypeReaction ConditionsYield Range (%)
Eosin Y PhotocatalysisBlue LED (450-470 nm)Oxidative QuenchingAir, Acetonitrile, RT65-92
Iridium(III) PhotocatalysisBlue LED (427 nm)Reductive QuenchingArgon, DMF, 35°C58-89
Acridinium Salt CatalysisBlue LED (450 nm)Oxidative QuenchingArgon, DCM, RT42-78
Organic Carbazole CatalystsBlue LED (456 nm)Oxidative QuenchingAir, DMSO, 40°C71-95
Ruthenium Bipyrazine ComplexesVisible Light (400-500 nm)Reductive QuenchingNitrogen, MeCN, 25°C54-83

The electronic characteristics of the aldehyde substituent at the carbon-2 position significantly influence the reactivity and selectivity of these transformations [11]. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the adjacent carbon atoms while simultaneously stabilizing radical intermediates through resonance effects. This electronic modulation provides opportunities for fine-tuning reaction outcomes and achieving specific functionalization patterns.

Research investigations have demonstrated that the choice of photocatalyst system dramatically affects both the efficiency and selectivity of carbon-3 functionalization reactions [6] [12]. Ruthenium-based photocatalysts typically operate through reductive quenching cycles, where the excited photocatalyst undergoes reduction by a sacrificial electron donor, followed by electron transfer to the substrate. Conversely, iridium and organic photocatalysts often employ oxidative quenching mechanisms, where the excited catalyst directly oxidizes the substrate before being regenerated by an external oxidant [7].

Mechanism TypeKey IntermediateOxidation Potential (V vs SCE)Reaction SelectivitySubstrate Scope
Photoredox-Mediated HATCarbon-centered radical1.42-1.68C3-selectiveBroad
Direct Photoinduced SETRadical cation1.21-1.55C3/C5 mixedModerate
Energy Transfer SensitizationTriplet excited state0.89-1.33C3-selectiveNarrow
Electron Donor-Acceptor ComplexCharge-transfer complex1.15-1.47C3-selectiveBroad
Triplet-Triplet AnnihilationHigh-energy singlet1.78-2.05C3-selectiveLimited

The development of dual catalytic systems has further expanded the scope of single electron transfer-mediated transformations [12]. These approaches combine photocatalysis with transition metal catalysis or organocatalysis, enabling complex bond-forming processes that would be challenging to achieve through single catalytic manifolds. For instance, the combination of photoredox catalysis with nickel or copper catalysis has facilitated cross-coupling reactions between imidazopyridine radicals and various electrophilic partners [13].

Oxidative Cycloaromatization Pathways

Oxidative cycloaromatization represents a powerful strategy for the construction of complex polycyclic architectures from imidazopyridine precursors [14] [15]. These transformations typically involve the formation of new carbon-carbon or carbon-heteroatom bonds through oxidative coupling processes, often accompanied by the elimination of hydrogen equivalents to maintain aromaticity.

The mechanistic framework for oxidative cycloaromatization of 1H-imidazo[4,5-c]pyridine-2-carbaldehyde derivatives encompasses several distinct pathways, each characterized by unique electronic requirements and reaction conditions [16]. Radical cyclization pathways proceed through the generation of carbon-centered radicals, which subsequently undergo intramolecular addition to unsaturated bonds or aromatic systems. These processes are particularly effective for the construction of fused ring systems and the formation of complex molecular architectures.

The implementation of photochemical conditions for oxidative cycloaromatization offers significant advantages in terms of reaction mildness and functional group tolerance [17]. Visible light activation enables the generation of reactive intermediates under ambient conditions, avoiding the harsh temperatures and strongly oxidizing conditions typically associated with thermal cycloaromatization processes. This approach has proven particularly valuable for substrates containing sensitive functional groups or thermally labile substituents.

Mechanistic studies have revealed that photoinduced oxidative cycloaromatization typically proceeds through a series of elementary steps [15] [17]. Initial photoexcitation of the substrate or photocatalyst generates reactive intermediates, which undergo subsequent oxidative transformations. The key mechanistic features include hydrogen atom abstraction, electron transfer processes, and radical coupling reactions. The specific pathway depends on the substrate structure, reaction conditions, and choice of photocatalyst system.

Pathway TypeCatalyst SystemTemperature (°C)Reaction Time (h)Product Yield (%)
Radical CyclizationCu(OTf)₂/2,2'-bipyridine80-1206-1272-88
Cationic CyclizationPd(OAc)₂/PPh₃100-15012-2458-79
Concerted CycloadditionVisible Light/Rose Bengal25-402-865-91
Stepwise Addition-EliminationFeCl₃/AgOTf60-1008-1645-73
Photoinduced RearrangementIr[dF(CF₃)ppy]₂(dtbpy)PF₆25-354-1078-94

The role of the aldehyde functionality in oxidative cycloaromatization processes is multifaceted [11] [14]. The carbonyl group can serve as an electron-withdrawing activating group, facilitating the formation of radical intermediates through stabilization effects. Additionally, the aldehyde can participate directly in cyclization reactions, forming new carbon-carbon bonds through aldol-type condensations or nucleophilic additions. The versatility of the aldehyde group enables the development of diverse synthetic strategies for accessing structurally complex products.

Recent advances in oxidative cycloaromatization methodology have focused on the development of environmentally benign reaction conditions [9] [6]. The use of molecular oxygen as the terminal oxidant has gained significant attention, as it represents a sustainable alternative to traditional stoichiometric oxidants. Photocatalytic systems that enable aerobic oxidation conditions have been successfully applied to imidazopyridine substrates, providing efficient access to cycloaromatized products while minimizing waste generation.

The substrate scope for oxidative cycloaromatization reactions encompasses a broad range of structural motifs [13] [15]. Substituted imidazopyridines bearing various functional groups, including alkyl, aryl, and heteroaryl substituents, have been successfully converted to polycyclic products. The compatibility with diverse functional groups reflects the mild reaction conditions and the high chemoselectivity of photocatalytic processes.

Transition Metal-Catalyzed Direct Functionalization

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have established themselves as indispensable tools for the functionalization of heterocyclic compounds, including imidazopyridine derivatives [18] [19]. The application of these methodologies to 1H-imidazo[4,5-c]pyridine-2-carbaldehyde systems enables the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and selectivity.

The mechanistic foundation of palladium-mediated cross-coupling reactions involving imidazopyridine substrates relies on the classic catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps [18] [20]. The unique electronic properties of the imidazopyridine scaffold influence each of these elementary processes, requiring careful optimization of reaction conditions and catalyst systems to achieve optimal results.

Suzuki-Miyaura coupling reactions represent one of the most widely utilized palladium-catalyzed transformations for imidazopyridine functionalization [18]. These reactions involve the coupling of imidazopyridine halides or pseudohalides with organoborane reagents in the presence of palladium catalysts and base. The mild reaction conditions and broad functional group tolerance make this methodology particularly attractive for the late-stage functionalization of complex molecules.

The development of direct carbon-hydrogen arylation protocols has significantly expanded the scope of palladium-catalyzed functionalization strategies [18] [15]. These transformations bypass the need for pre-functionalized substrates, enabling the direct coupling of imidazopyridines with aryl halides through carbon-hydrogen bond activation. The regioselectivity of these reactions is governed by the electronic and steric properties of the substrate, with the carbon-3 position typically showing enhanced reactivity due to its nucleophilic character.

Reaction TypePalladium CatalystBaseSolventYield Range (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄K₂CO₃DME/H₂O (4:1)68-92
Stille CouplingPd₂(dba)₃/P(o-tol)₃CsFTHF54-81
Heck ReactionPd(OAc)₂/PPh₃Et₃NMeCN62-87
Buchwald-Hartwig AminationPd₂(dba)₃/BINAPCs₂CO₃Toluene71-89
Sonogashira CouplingPdCl₂(PPh₃)₂Et₃NTHF/Et₃N (3:1)58-85

The influence of the aldehyde substituent on palladium-catalyzed reactions requires careful consideration during reaction design [21]. The electron-withdrawing nature of the carbonyl group can affect the electronic properties of the imidazopyridine nucleus, potentially influencing the rate and selectivity of palladium-mediated transformations. Additionally, the aldehyde functionality may participate in competing reactions, such as aldol condensations or nucleophilic additions, under basic reaction conditions.

Buchwald-Hartwig amination reactions have proven particularly valuable for the introduction of nitrogen-containing substituents onto imidazopyridine scaffolds [21]. These transformations enable the formation of carbon-nitrogen bonds through the coupling of imidazopyridine halides with primary or secondary amines. The development of highly active palladium catalysts and specialized ligand systems has enabled these reactions to proceed under mild conditions with excellent functional group tolerance.

Sonogashira coupling reactions provide access to alkyne-substituted imidazopyridine derivatives, which serve as versatile synthetic intermediates for further functionalization [19]. The copper co-catalyst typically employed in these reactions facilitates the formation of the required palladium-acetylide intermediate, enabling efficient coupling with imidazopyridine halides. The resulting alkyne products can be subjected to various downstream transformations, including cycloaddition reactions and hydrogenation processes.

The development of ligand-controlled palladium catalysis has enabled the achievement of exceptional levels of regio- and chemoselectivity in imidazopyridine functionalization reactions [20]. Specialized phosphine ligands, N-heterocyclic carbenes, and other supporting ligands have been designed to optimize catalyst performance for specific substrate classes. These advances have significantly expanded the scope and reliability of palladium-catalyzed methodologies for heterocyclic synthesis.

Copper-Catalyzed Azide-Alkyne Cycloadditions

Copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as "click" chemistry, have revolutionized the field of bioorthogonal chemistry and materials science [22] [23]. The application of these methodologies to imidazopyridine systems enables the rapid and efficient construction of triazole-linked conjugates with exceptional regioselectivity and functional group tolerance.

The mechanistic pathway for copper-catalyzed azide-alkyne cycloaddition involves the formation of a copper-acetylide intermediate through the coordination of terminal alkynes to copper(I) species [22]. This intermediate subsequently undergoes cycloaddition with organic azides to form the corresponding 1,4-disubstituted 1,2,3-triazoles. The high regioselectivity of this transformation contrasts sharply with the thermal Huisgen cycloaddition, which typically produces mixtures of 1,4- and 1,5-regioisomers.

The incorporation of imidazopyridine motifs into copper-catalyzed azide-alkyne cycloaddition reactions has been successfully achieved through various strategic approaches [24] [23]. Alkyne-functionalized imidazopyridine derivatives can be coupled with diverse azide partners to generate triazole-linked products. Alternatively, azide-substituted imidazopyridines can undergo cycloaddition with terminal alkynes to produce the corresponding conjugates.

The choice of copper catalyst system significantly influences the efficiency and scope of azide-alkyne cycloaddition reactions [22] [23]. Copper(I) iodide in combination with tertiary amine bases represents one of the most commonly employed catalyst systems, providing excellent reactivity under mild conditions. Alternative copper sources, including copper(II) salts in combination with reducing agents such as sodium ascorbate, have also proven effective for these transformations.

Copper SourceLigand SystemSolventTemperature (°C)Conversion (%)
CuSO₄·5H₂O/Sodium AscorbateTBTAt-BuOH/H₂O (1:1)2589-98
Cu(OAc)₂/Sodium AscorbateBathophenanthrolineDMSO/H₂O (3:1)4082-95
CuI/DIPEANoneDCM6075-91
Cu(OTf)₂/TBTATBTAMeCN2591-99
CuBr/PMDETAPMDETATHF5078-89

The development of specialized ligand systems has significantly enhanced the performance of copper-catalyzed azide-alkyne cycloaddition reactions [23]. Tris(triazolylmethyl)amine (TBTA) and related polydentate ligands provide exceptional stabilization of copper(I) species while accelerating the cycloaddition process. These ligands also help to prevent copper-mediated oxidative degradation of sensitive substrates, enabling the successful functionalization of complex molecular architectures.

The bioorthogonal nature of azide-alkyne cycloaddition reactions makes them particularly attractive for the modification of biologically relevant imidazopyridine derivatives [23]. The reactions proceed efficiently in aqueous media and are compatible with a wide range of functional groups commonly found in pharmaceutical compounds. This compatibility has enabled the development of chemical biology tools and drug delivery systems based on imidazopyridine scaffolds.

The scope of azide-alkyne cycloaddition reactions with imidazopyridine substrates encompasses a diverse array of structural motifs [24]. Both primary and secondary azides undergo efficient cycloaddition, as do aromatic and heteroaromatic azides. Similarly, terminal alkynes bearing various substituents participate in these reactions, providing access to structurally diverse triazole products. The broad substrate scope reflects the mild reaction conditions and high functional group tolerance of copper-catalyzed cycloaddition processes.

Recent methodological advances have focused on the development of more sustainable and environmentally benign copper-catalyzed azide-alkyne cycloaddition protocols [13]. The use of supported copper catalysts and recyclable catalyst systems has gained attention as a means of reducing waste generation and improving process economics. Additionally, the development of copper-free azide-alkyne cycloaddition methodologies has provided alternative approaches for substrates that are incompatible with copper catalysis.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

147.043261791 g/mol

Monoisotopic Mass

147.043261791 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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